3-(Chloromethyl)-1-(ethylsulfonyl)pentane
Description
3-(Chloromethyl)-1-(ethylsulfonyl)pentane is an organosulfur compound characterized by a pentane backbone substituted with a chloromethyl (-CH2Cl) group at the third carbon and an ethylsulfonyl (-SO2C2H5) group at the first carbon. Its molecular formula is C7H14ClO2S, with a molecular weight of 214.75 g/mol. The ethylsulfonyl moiety confers strong electron-withdrawing properties, enhancing reactivity in substitution reactions, while the chloromethyl group serves as a versatile leaving group.
Properties
Molecular Formula |
C8H17ClO2S |
|---|---|
Molecular Weight |
212.74 g/mol |
IUPAC Name |
3-(chloromethyl)-1-ethylsulfonylpentane |
InChI |
InChI=1S/C8H17ClO2S/c1-3-8(7-9)5-6-12(10,11)4-2/h8H,3-7H2,1-2H3 |
InChI Key |
DQLZORWRQCQHAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCS(=O)(=O)CC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(ethylsulfonyl)pentane typically involves the chloromethylation of 1-(ethylsulfonyl)pentane. This can be achieved through the reaction of 1-(ethylsulfonyl)pentane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the pentane backbone to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group is highly susceptible to nucleophilic substitution (S<sub>N</sub>2) due to the electron-withdrawing effect of the adjacent sulfonyl group, which polarizes the C–Cl bond.
Example Reactions:
| Nucleophile | Product | Conditions | Yield/Notes |
|---|---|---|---|
| Amines | –CH<sub>2</sub>NR<sub>2</sub> | Polar aprotic solvents (e.g., DMF), 25–60°C | Forms sulfonamide derivatives; steric hindrance may limit yields. |
| Alcohols | –CH<sub>2</sub>OR | Base (e.g., K<sub>2</sub>CO<sub>3</sub>), reflux in THF | Ether formation; competing elimination possible at elevated temperatures. |
| Thiols | –CH<sub>2</sub>SR | Mild base (e.g., NaH), room temperature | Thioethers; sensitive to oxidation. |
Elimination Reactions
Under basic conditions, the chloromethyl group can undergo elimination to form alkenes via dehydrohalogenation.
Mechanism:
Sulfonyl Group Reactivity
The ethylsulfonyl moiety participates in elimination and nucleophilic substitution, though less readily than the chloromethyl group .
Sulfonate Elimination
Strong bases (e.g., LDA) can induce elimination of the sulfonyl group, forming alkenes or sulfinic acid derivatives :
Nucleophilic Attack at Sulfonyl Group
| Reagent | Product | Notes |
|---|---|---|
| Grignard Reagents | Alkylsulfones | Requires anhydrous conditions. |
| Organolithiums | Sulfinate salts | Limited by competing side reactions. |
Reductive Transformations
The chloromethyl group can be reduced to a methylene group (–CH<sub>2</sub>–) using catalytic hydrogenation or LiAlH<sub>4</sub> .
Example:
Cross-Coupling Reactions
The chloromethyl group participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) when converted to a boronic ester .
Conditions:
-
Step 1: Borylation using bis(pinacolato)diboron (Pd(dppf)Cl<sub>2</sub>, KOAc).
Thermal Decomposition
At elevated temperatures (>150°C), the compound decomposes via:
Scientific Research Applications
3-(Chloromethyl)-1-(ethylsulfonyl)pentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be employed in biochemical assays and studies to investigate its effects on biological systems.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-(ethylsulfonyl)pentane involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The ethylsulfonyl group can participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
3-(Chloromethyl)-1-(methylsulfanyl)pentane (CAS 1602090-38-9)
- Molecular Formula : C7H15ClS
- Molecular Weight : 166.71 g/mol
- Key Differences: Replaces the ethylsulfonyl (-SO2C2H5) group with a methylsulfanyl (-SC2H5) group. The sulfanyl (thioether) group is less polar and oxidatively stable compared to the sulfonyl group, reducing electrophilicity and altering solubility (higher lipophilicity) .
3-Ethylpentane-1-sulfonyl chloride (CID 116684874)
- Molecular Formula : C7H15ClO2S
- Molecular Weight : 214.75 g/mol
- Key Differences :
Functional Analogues: Sulfonyl-Substituted Compounds
Evidence from cytotoxic studies on sulfonyl-containing indole derivatives (e.g., 5-O-methylsulfonyl and 5-O-aminosulfonyl indoles) highlights the role of sulfonyl group size in biological activity. Smaller sulfonyl substituents (e.g., methyl, aminosulfonyl) exhibit potent cytotoxicity against cancer cell lines (COLO 205, SK-MEL-2), comparable to doxorubicin . By contrast, the ethylsulfonyl group in this compound is bulkier, which may reduce steric compatibility with biological targets but increase metabolic stability due to reduced polarity.
Physicochemical and Reactivity Comparison
Biological Activity
3-(Chloromethyl)-1-(ethylsulfonyl)pentane is a chemical compound that has garnered interest in various fields, particularly due to its potential biological activities. This article reviews its biological properties, including toxicity, pharmacological effects, and applications based on available research and patents.
This compound can be described by the following structural formula:
- Chemical Formula : C₇H₁₅ClO₂S
- Molecular Weight : Approximately 194.72 g/mol
The compound features a chloromethyl group, which is known for its reactivity and potential to form covalent bonds with biological macromolecules. The ethylsulfonyl moiety may contribute to its solubility and interaction with biological systems.
Toxicity Studies
Toxicological assessments have been performed to evaluate the safety profile of this compound. Key findings include:
- Acute Toxicity : The compound has shown variable toxicity levels in different animal models. The oral LD50 (lethal dose for 50% of the population) was reported to be greater than 2000 mg/kg in rat studies, indicating low acute toxicity .
- Repeated Dose Toxicity : A no-observed-adverse-effect level (NOAEL) of 320 mg/kg/day was established for repeated doses over 28 days .
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar structures may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Antimicrobial Properties : There is evidence suggesting that chloromethyl-substituted compounds possess antimicrobial activities, potentially making them candidates for developing new antibiotics .
Case Studies and Research Findings
Several studies have investigated the biological implications of similar compounds to this compound:
- Study on Antimicrobial Efficacy :
- Inflammation Model :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
